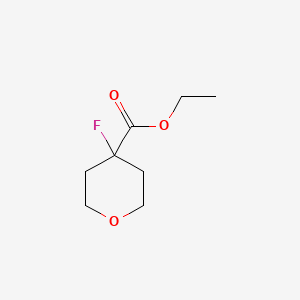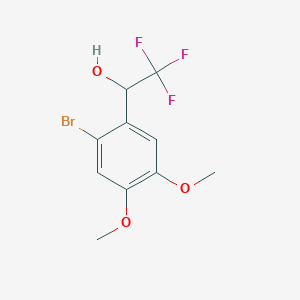
4-Fluoro-tetrahydro-pyran-4-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-tetrahydro-pyran-4-carboxylic acid ethyl ester is an organic compound with the molecular formula C8H13FO3 and a molecular weight of 176.19 g/mol . This compound is characterized by the presence of a fluorine atom attached to a tetrahydro-pyran ring, which is further substituted with a carboxylic acid ethyl ester group. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
The synthesis of 4-Fluoro-tetrahydro-pyran-4-carboxylic acid ethyl ester typically involves the reaction of 4-hydroxy-2H-pyran with ethyl formate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-Fluoro-tetrahydro-pyran-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
4-Fluoro-tetrahydro-pyran-4-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-tetrahydro-pyran-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Fluoro-tetrahydro-pyran-4-carboxylic acid ethyl ester can be compared with similar compounds such as:
Tetrahydro-2H-pyran-4-carboxylic acid ethyl ester: Lacks the fluorine atom, resulting in different reactivity and stability.
4-Hydroxy-2H-pyran-4-carboxylic acid ethyl ester: Contains a hydroxyl group instead of a fluorine atom, leading to different chemical properties.
4-Fluoro-tetrahydro-pyran-4-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propiedades
IUPAC Name |
ethyl 4-fluorooxane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO3/c1-2-12-7(10)8(9)3-5-11-6-4-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSNSBTVNVVCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B15122750.png)
![4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B15122756.png)
![11-(6-Methoxypyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B15122764.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B15122775.png)
![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one](/img/structure/B15122789.png)
![7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15122797.png)
![2-tert-butyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B15122798.png)

![Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]-](/img/structure/B15122821.png)
![1-[5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15122829.png)
![tert-butyl 2-[(Aminooxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B15122834.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B15122841.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B15122848.png)
![Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15122853.png)
